Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
Description
Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic organic compound featuring a unique bicyclic system. Its structure comprises a methyl ester group attached to a spiro[2.3]hexane backbone, with chlorine and two methyl substituents at positions 2, 4, and 5, respectively. The spiro architecture introduces ring strain and steric constraints, which may influence its reactivity and physicochemical properties.
Properties
Molecular Formula |
C9H13ClO3 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-5-4-8(6(5)2)9(10,13-8)7(11)12-3/h5-6H,4H2,1-3H3 |
InChI Key |
SOFOUWYFPJXKKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1C)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Epoxide Isomerization Strategy
This method leverages lithium diisopropylamide (LDA)-mediated isomerization of epoxide precursors to form the spirocyclic core.
- Step 1 : React 3-methylenecyclobutane-1-carbonitrile with methyl acrylate in an aprotic solvent (e.g., THF) at −78°C to form an epoxide intermediate.
- Step 2 : Treat the epoxide with LDA in a THF/HMPA (hexamethylphosphoramide) mixture to induce isomerization, yielding the spirocyclic framework.
- Step 3 : Introduce chlorine via electrophilic chlorination using $$ \text{SO}2\text{Cl}2 $$ or $$ \text{NCS} $$ (N-chlorosuccinimide) in dichloromethane at 0°C.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 2) | 68–72% |
| Diastereomeric Ratio | 92:8 (syn:anti) |
| Reaction Time | 6–8 hours (Step 2) |
Advantages : High stereocontrol; compatible with scalable synthesis.
Limitations : Requires cryogenic conditions and hazardous reagents (HMPA).
Enolate Cyclization Approach
This method utilizes enolate intermediates to construct the spiro ring system.
- Step 1 : Generate a lithium enolate from methyl 4,5-dimethylcyclohex-2-enecarboxylate using LDA at −78°C.
- Step 2 : Cyclize the enolate via intramolecular nucleophilic attack, forming the oxaspiro[2.3]hexane core.
- Step 3 : Chlorinate the carboxylate group using $$ \text{PCl}_5 $$ in anhydrous ether, achieving regioselective substitution.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Overall) | 55–60% |
| Purity (HPLC) | ≥98% |
| Temperature | −78°C to 25°C (Step 1–2) |
Advantages : Avoids epoxide handling; modular functionalization.
Limitations : Moderate yields due to competing side reactions.
Decarboxylative Halogenation
Adapted from the Hunsdiecker–Borodin reaction, this method introduces chlorine via radical intermediates.
- Step 1 : Synthesize the silver salt of methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate by treating the carboxylic acid with $$ \text{AgNO}_3 $$.
- Step 2 : React the silver salt with $$ \text{Cl}_2 $$ gas in carbon tetrachloride at 40°C, inducing decarboxylative chlorination.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 50–55% |
| Reaction Time | 12–16 hours |
| Byproducts | <5% (traces of Ag residues) |
Advantages : Direct C–Cl bond formation; no stereochemical scrambling.
Limitations : Requires handling of elemental chlorine; sensitive to moisture.
Comparison of Methods
| Method | Yield (%) | Stereocontrol | Scalability | Hazard Profile |
|---|---|---|---|---|
| Epoxide Isomerization | 68–72 | High | Moderate | High (HMPA, cryogenics) |
| Enolate Cyclization | 55–60 | Moderate | High | Moderate (PCl₅) |
| Decarboxylative Halogenation | 50–55 | Low | Low | High (Cl₂ gas) |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology and Medicine
In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Key Differences :
Implications :
- The additional methyl group at position 4 may reduce conformational flexibility, affecting interactions in chemical or biological systems.
Functional Group Analog: Methyl 2-Hexenoate
Key Differences :
Implications :
- The spiro system in the target compound introduces steric hindrance, likely reducing reactivity toward nucleophiles compared to the more accessible ester group in methyl 2-hexenoate.
- The chlorine substituent in the target may facilitate electrophilic substitution reactions, unlike the hexenoate’s unsaturated bond, which undergoes addition reactions.
Pharmacopeial Compounds (e.g., Bicyclic β-Lactams)
Key Differences :
- Core Structure : Pharmacopeial compounds (e.g., (2S,5R,6R)-6-...heptane-2-carboxylic acid) feature bicyclic β-lactam or thiazolidine systems, whereas the target compound has a spirocyclic ether .
- Functionality: The target lacks the amino and carboxy groups critical for antibiotic activity in β-lactams.
Implications :
- The spirocyclic ether in the target compound may exhibit lower ring strain compared to β-lactams, reducing its propensity for hydrolysis.
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Inferred Reactivity and Properties
| Parameter | Target Compound | Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate | Methyl 2-Hexenoate |
|---|---|---|---|
| Polarity | High (due to Cl) | Moderate | Low (nonpolar backbone) |
| Stability | Likely stable (rigid spiro system) | Stable | Moderate (sensitive to oxidation) |
| Reactivity | Electrophilic substitution (Cl site) | Ester hydrolysis | Alkene addition |
Research Findings and Limitations
- Spirocyclic Systems: The spiro[2.3]hexane backbone in the target compound imposes conformational rigidity, which may hinder enzyme binding compared to flexible analogs like methyl 2-hexenoate.
- Chlorine Effects: The 2-chloro group could act as a leaving group in nucleophilic substitution reactions, a feature absent in non-halogenated analogs .
- Data Gaps : Experimental data on melting/boiling points, toxicity, and synthetic routes for the target compound are unavailable in the provided evidence, limiting direct comparisons.
Biological Activity
Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a synthetic compound characterized by its unique spirocyclic structure, which includes a chloro substituent and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 204.65 g/mol. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.
Chemical Structure and Properties
The compound’s spirocyclic framework contributes to its distinct chemical properties, which may influence its biological activity. The presence of the chloro group can enhance lipophilicity, potentially affecting membrane permeability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.65 g/mol |
| CAS Number | 1882131-80-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Activity : The spirocyclic structure may interfere with cellular pathways involved in tumor growth and proliferation.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study assessed the antimicrobial properties of several spirocyclic compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Anticancer Research :
- Neuroprotective Effects :
Comparative Analysis
To understand the biological activity of this compound better, it is useful to compare it with other similar compounds.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Positive | Positive | Positive |
| Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate | Moderate | Negative | Negative |
| Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate | Positive | Moderate | Positive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
